molecular formula C4H6Cl3NO2 B13789236 N,N-Dimethyl-O-trichloroacetylhydroxylamine CAS No. 73941-27-2

N,N-Dimethyl-O-trichloroacetylhydroxylamine

Cat. No.: B13789236
CAS No.: 73941-27-2
M. Wt: 206.45 g/mol
InChI Key: RAKDKVOEPXLINH-UHFFFAOYSA-N
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Description

Dimethylamino 2,2,2-trichloroacetate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dimethylamino group and a trichloroacetate group. This compound is used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylamino 2,2,2-trichloroacetate can be synthesized through several methods. One common method involves the reaction of dimethylamine with trichloroacetic acid under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of dimethylamino 2,2,2-trichloroacetate involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Dimethylamino 2,2,2-trichloroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Dimethylamino 2,2,2-trichloroacetate is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of dimethylamino 2,2,2-trichloroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminoethanol: Shares the dimethylamino group but differs in its overall structure and properties.

    Trichloroacetic Acid: Contains the trichloroacetate group but lacks the dimethylamino group.

Uniqueness

Dimethylamino 2,2,2-trichloroacetate is unique due to the combination of the dimethylamino and trichloroacetate groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in specific research and industrial applications.

Properties

CAS No.

73941-27-2

Molecular Formula

C4H6Cl3NO2

Molecular Weight

206.45 g/mol

IUPAC Name

dimethylamino 2,2,2-trichloroacetate

InChI

InChI=1S/C4H6Cl3NO2/c1-8(2)10-3(9)4(5,6)7/h1-2H3

InChI Key

RAKDKVOEPXLINH-UHFFFAOYSA-N

Canonical SMILES

CN(C)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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